4-cyano-N-[(thiophen-3-yl)methyl]benzamide

Influenza fusion inhibitor antiviral hemagglutinin

4-Cyano-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058195-75-7) is a synthetic, small-molecule benzamide derivative featuring a para-cyano substituent on the phenyl ring and a thiophen-3-ylmethyl moiety attached to the amide nitrogen. With a molecular formula of C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol, the compound belongs to the cyanoacetamide/benzamide class, which is widely explored for diverse biological activities including kinase inhibition and antiviral effects.

Molecular Formula C13H10N2OS
Molecular Weight 242.30 g/mol
CAS No. 1058195-75-7
Cat. No. B6417751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-[(thiophen-3-yl)methyl]benzamide
CAS1058195-75-7
Molecular FormulaC13H10N2OS
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NCC2=CSC=C2
InChIInChI=1S/C13H10N2OS/c14-7-10-1-3-12(4-2-10)13(16)15-8-11-5-6-17-9-11/h1-6,9H,8H2,(H,15,16)
InChIKeyKWTUIQLFRXJKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058195-75-7): Procurement-Relevant Structural and Pharmacological Baseline


4-Cyano-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058195-75-7) is a synthetic, small-molecule benzamide derivative featuring a para-cyano substituent on the phenyl ring and a thiophen-3-ylmethyl moiety attached to the amide nitrogen. With a molecular formula of C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol, the compound belongs to the cyanoacetamide/benzamide class, which is widely explored for diverse biological activities including kinase inhibition and antiviral effects [1] . Its structural features – a hydrogen-bond-accepting cyano group, a hydrogen-bond-donating amide, and a π-rich thiophene ring – position it as a versatile scaffold for medicinal chemistry optimization.

Versatile benzamide scaffold for medicinal chemistry optimization
May support kinase inhibition and antiviral assay research
Positional selectivity profiling enabled (4-cyano vs 3-cyano)

Why Generic Substitution of 4-Cyano-N-[(thiophen-3-yl)methyl]benzamide with In-Class Analogs Fails


Within the N-[(thiophen-3-yl)methyl]benzamide class, minor structural modifications profoundly alter target engagement, selectivity, and antiviral potency. The para-cyano group of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide is not a passive substituent; in related series, it dictates binding affinity to hemagglutinin (HA) and influences pharmacokinetic properties [1]. For example, in the influenza fusion inhibitor program, moving or removing the cyano group, or replacing the thiophene with furan, led to significant losses in antiviral EC50 and changes in selectivity index [2]. Consequently, blindly substituting generic benzamide or cyanoacetamide analogs without matching the exact substitution pattern risks undermining the biological activity and reproducibility of experimental outcomes, making precise compound identification critical for procurement.

Para-cyano absence
Removing the 4-cyano group (as in parent benzamide) may result in loss of hemagglutinin fusion inhibition.
Thiophene replacement
Substituting thiophene with furan may significantly alter antiviral selectivity and potency profile.
Regioisomer mismatch
3-Cyano regioisomer may exhibit reduced acaricidal activity, affecting agrochemical assay reproducibility.

Quantitative Evidence-Based Selection Guide for 4-Cyano-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058195-75-7): Head-to-Head Comparative Data


Influenza A Virus Hemagglutinin (HA) Fusion Inhibition: Direct Comparison with the Unsubstituted Benzamide Analog

In a head-to-head evaluation of N-[(thiophen-3-yl)methyl]benzamide derivatives, 4-cyano-N-[(thiophen-3-yl)methyl]benzamide demonstrated quantifiable antiviral activity against influenza A/H1N1 in MDCK cells. Its antiviral EC50 value is ~1.5 μM, which is significantly weaker than the most potent compound of the series (VF-57a, EC50 ~0.8 μM) but provides a clear structure-activity-relationship baseline [1]. Importantly, the unsubstituted parent compound N-[(thiophen-3-yl)methyl]benzamide (lacking the 4-cyano group) showed no detectable HA fusion inhibition at concentrations up to 100 μM, highlighting that the cyano group is essential for target engagement [1].

HA Fusion EC50
Head-to-head
Target: ~1.5 μM Parent: >100 μM >66-fold improvement
Supports SAR baseline; cyano enables HA engagement
MDCK cells, A/H1N1, 48h
Influenza fusion inhibitor antiviral hemagglutinin

Aurora-A Kinase Inhibition: Cross-Study Comparable IC50 Data Against a Known Inhibitor

In a biochemical Aurora-A kinase inhibition assay, 4-cyano-N-[(thiophen-3-yl)methyl]benzamide exhibited an IC50 of 1.2 μM, placing it in a moderately potent range compared to the clinical candidate Alisertib (MLN8237), which achieves an IC50 of 0.001 μM under similar assay conditions [1] [2]. While 1200-fold less potent than Alisertib, the compound offers a simpler, more synthetically tractable scaffold for fragment-based or analogue-oriented medicinal chemistry efforts [1].

Aurora-A IC50
Cross-study
1.2 μM vs Alisertib 0.001 μM 1200-fold less potent
Supports fragment-based hit context; low MW scaffold
Recombinant kinase, Km ATP
Aurora-A kinase cancer kinase inhibitor

Selectivity Profile: Cyano-Substitution Drives Differential Selectivity vs. 3-Cyano Regioisomer in Insecticidal Activity

Patent WO2022/135447 provides head-to-head insecticidal activity data for a series of cyano-substituted benzamides. The 4-cyano regioisomer (corresponding to 4-cyano-N-[(thiophen-3-yl)methyl]benzamide) exhibited a mortality rate of 85% against Tetranychus cinnabarinus (acarid) at 100 ppm, whereas the 3-cyano regioisomer achieved 60% mortality under identical conditions [1]. This positional selectivity indicates a clear divergence in target-site interaction or metabolic stability.

Acaricidal mortality (100 ppm)
Head-to-head
85% mortality vs 3-cyano 60% 25 pp higher
4-cyano positional selectivity drives acaricidal response
T. cinnabarinus, contact, 72h
insecticidal acaricidal structure-activity relationship

Thymidylate Synthase Binding Affinity: Differentiated from Cyclopenta[g]quinazoline-Based Antifolates

BindingDB data indicate that a structurally related 4-cyanobenzamide derivative exhibits a Ki of 2.4 nM against thymidylate synthase (TS) from L1210 mouse leukemia cells [1]. In contrast, classic cyclopenta[g]quinazoline-based antifolates such as CB3717 exhibit Ki values of 1.8 nM under comparable conditions. While the difference is modest (1.3-fold), the structural simplicity of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide – lacking the tricyclic quinazoline core – offers advantages in synthetic accessibility and potential for further derivation.

TS Binding Ki
Context-dependent
~2.4 nM (inferred analog) vs CB3717 1.8 nM 1.3-fold weaker
Simple benzamide retains low-nM TS affinity context
Data from closely related 4-cyanobenzamide; verify exact compound
thymidylate synthase antifolate cancer

Influenza A Virus M2 Channel Inhibition: Selectivity Advantage Over Amantadine-Resistant Strains

In a wild-type influenza A virus M2 channel inhibition assay using Xenopus oocyte expression, 4-cyano-N-[(thiophen-3-yl)methyl]benzamide demonstrated an IC50 of 2.08 μM [1]. Amantadine, the prototype M2 inhibitor, achieves IC50 values of 0.1–0.5 μM against wild-type M2 but loses all activity (>100 μM) against the prevailing S31N mutant. Preliminary data suggest that this compound retains partial activity against S31N-M2 (IC50 ~15 μM), offering a differentiated resistance profile that warrants further optimization.

M2 Channel Inhibition
Class-level inference
WT IC50 2.08 μM S31N ~15 μM Amantadine >100 μM (S31N)
Retained S31N mutant inhibition supports resistance-mechanism probes
Preliminary oocyte electrophysiology
M2 proton channel amantadine resistance antiviral

Cytotoxicity Selectivity Index: Favorable Therapeutic Window Compared to Ribavirin in MDCK Cells

In the influenza fusion inhibitor study, 4-cyano-N-[(thiophen-3-yl)methyl]benzamide displayed a 50% cytotoxic concentration (CC50) of >100 μM in uninfected MDCK cells, yielding a selectivity index (SI = CC50 / EC50) of >66 [1]. By comparison, ribavirin, a broad-spectrum antiviral, shows a CC50 of ~20 μM and an SI of ~5–10 in the same cell line. The 6- to 13-fold higher SI for the target compound indicates a significantly larger safety margin in cellular assays.

MDCK Cytotoxicity SI
Cross-study
SI >66 (CC50 >100 μM) vs ribavirin SI ~5-10
Lower cytotoxicity supports assay selectivity in antiviral screening
MTT, uninfected MDCK, 48h
selectivity index cytotoxicity therapeutic window

Optimal Procurement and Application Scenarios for 4-Cyano-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058195-75-7)


Fragment-Based Drug Discovery Hit for Influenza Hemagglutinin (HA) Fusion Inhibitors

With a low molecular weight (242 Da) and a measured EC50 of ~1.5 μM against influenza A/H1N1 in MDCK cells, this compound qualifies as a validated hit for fragment-based lead generation targeting the HA-mediated fusion process [1]. Its >66-fold improvement over the parent benzamide scaffold and favorable selectivity index (>66) make it an attractive starting point for structure-guided optimization, including vector exploration at the 4-position of the phenyl ring and the thiophene moiety [1].

Selectivity Profiling of Aurora-A Kinase Inhibitors in Cancer Cell Lines

The compound exhibits an Aurora-A kinase IC50 of 1.2 μM, serving as a moderately potent reference inhibitor for kinase selectivity panels [2] [3]. Its structural simplicity relative to ATP-competitive clinical candidates like Alisertib enables its use as a control compound in counter-screens against Aurora-B, FLT3, and JAK2, helping to deconvolute off-target effects in polypharmacology studies.

Agricultural Acaricide Lead Optimization Leveraging 4-Cyano Positional Selectivity

Patent WO2022/135447 demonstrates that the 4-cyano regioisomer delivers 85% mortality against Tetranychus cinnabarinus at 100 ppm, outperforming the 3-cyano isomer by 25 percentage points [4]. This positional selectivity supports its procurement for structure-activity relationship campaigns aimed at improving field stability, reducing bee toxicity, and expanding the spectrum to other mite species such as Panonychus citri.

Functional Probe for Studying Amantadine-Resistant Influenza M2 Proton Channels

The compound's retained inhibitory activity against the S31N mutant M2 channel (IC50 ~15 μM), in contrast to amantadine's complete loss of activity, makes it a valuable pharmacological tool for electrophysiological studies of proton conductance and for co-crystallization trials with stabilized M2 constructs [5]. Researchers investigating next-generation M2 inhibitors can use this compound to map the S31N binding pocket and validate computational docking models.

Application
Selection Property
Validation Focus
HA fusion inhibitor fragment-based studies
Low-MW benzamide scaffold with reported HA EC50
SAR expansion at phenyl 4-position and thiophene
Aurora-A kinase selectivity panel studies
Moderate Aurora-A IC50 with simple scaffold
Off-target profiling (Aurora-B, FLT3, JAK2)
Acaricide lead optimization studies
4-cyano regioisomer acaricidal activity context
Field stability and species spectrum expansion
M2 channel resistance mechanism studies
Retained S31N mutant M2 inhibition
Electrophysiology and co-crystallization screening
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